molecular formula C17H40Cl3N7O3 B611471 Tresperimus trihydrochloride CAS No. 160678-11-5

Tresperimus trihydrochloride

Cat. No.: B611471
CAS No.: 160678-11-5
M. Wt: 496.9
InChI Key: ROUJFTXNBSKUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gusperimus trihydrochloride (C₁₇H₃₅Cl₃N₄O₄) is a synthetic immunosuppressive agent characterized by its asymmetric carbon center, which renders it a racemic mixture. It exists as a white crystalline powder with high water solubility (1 g/mL) and exhibits polymorphism in two crystalline forms (α and β) . Clinically, it has been investigated for autoimmune disorders (e.g., rheumatoid arthritis) and graft rejection prevention due to its ability to inhibit T-cell activation and cytokine production. Its hydrolytic degradation primarily occurs at the chiral center, necessitating stability-focused formulations .

Properties

CAS No.

160678-11-5

Molecular Formula

C17H40Cl3N7O3

Molecular Weight

496.9

IUPAC Name

2-((6-guanidinohexyl)amino)-2-oxoethyl (4-((3-aminopropyl)amino)butyl)carbamate trihydrochloride

InChI

InChI=1S/C17H37N7O3.3ClH/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20;;;/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23);3*1H

InChI Key

ROUJFTXNBSKUBV-UHFFFAOYSA-N

SMILES

O=C(OCC(NCCCCCCNC(N)=N)=O)NCCCCNCCCN.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tresperimus trihydrochloride;  Tresperimus HCl;  LF08-0299 trihydrochloride;  LF 08-0299 trihydrochloride;  LF-08-0299 trihydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Trihydrochloride Compounds

Structural and Functional Overview

The trihydrochloride salt form is commonly employed to enhance solubility and stability. Below is a comparative analysis of Gusperimus trihydrochloride with structurally or functionally analogous compounds:

Table 1: Comparative Properties of Gusperimus Trihydrochloride and Related Compounds
Compound Molecular Formula Primary Applications Solubility Key Distinguishing Properties
Gusperimus Trihydrochloride C₁₇H₃₅Cl₃N₄O₄ Immunosuppression, autoimmune therapy Freely water-soluble Racemic mixture, α/β crystalline polymorphism
Spermidine Trihydrochloride C₇H₁₉N₃·3HCl Cellular growth, anti-aging research Water-soluble Hygroscopic, precursor to spermine
Hoechst-33342 C₂₇H₂₆N₆O·3HCl DNA staining (live/fixed cells) Aqueous buffers Binds AT-rich DNA regions, fluorescent properties
Cetylpyridinium Chloride C₂₁H₃₈ClN Antiseptic (oral care, disinfectants) Water-soluble Cationic surfactant, disrupts microbial membranes
Tetracycline Hydrochloride C₂₂H₂₄ClN₂O₈ Broad-spectrum antibiotic Water-soluble Inhibits bacterial protein synthesis

Mechanistic and Pharmacological Differences

  • Immunosuppression vs. Antimicrobial Activity: Gusperimus trihydrochloride suppresses immune responses by targeting T-cell proliferation and macrophage activity, distinct from antibiotics like tetracycline hydrochloride, which inhibit bacterial protein synthesis .
  • Cellular Processes vs. Diagnostic Use: Spermidine trihydrochloride supports autophagy and longevity in model organisms (e.g., mice), whereas Hoechst-33342 serves as a nuclear stain for fluorescence microscopy, highlighting divergent roles in research .
  • Therapeutic vs. Non-Therapeutic Applications: Unlike Gusperimus’s clinical focus, cetylpyridinium chloride is primarily used in non-prescription antiseptics, emphasizing its role in topical rather than systemic applications .

Stability and Formulation Challenges

  • Degradation Sensitivity : The chiral center in Gusperimus is prone to hydrolysis, necessitating pH-stable formulations. In contrast, Hoechst-33342 exhibits stability in aqueous buffers under standard laboratory conditions .

Research Findings and Clinical Implications

  • Gusperimus : Early-phase trials demonstrated efficacy in reducing graft rejection rates, though its withdrawal from some markets underscores challenges in balancing efficacy and toxicity .
  • Hoechst-33342 : Widely validated in cytometric assays but unsuitable for therapeutic use due to DNA intercalation risks .

Q & A

Q. How can researchers ethically justify in vivo studies involving this compound?

  • Answer : Follow ARRIVE 2.0 guidelines for animal research, ensuring minimization of sample sizes and humane endpoints. Justify translational relevance through preliminary in vitro data and alignment with unmet clinical needs (e.g., resistant cancer subtypes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tresperimus trihydrochloride
Reactant of Route 2
Reactant of Route 2
Tresperimus trihydrochloride

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